molecular formula C19H18N2O3S2 B2909854 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1421441-62-4

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2909854
CAS No.: 1421441-62-4
M. Wt: 386.48
InChI Key: XNYKGWBSBSJMMO-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-17(26-19(21-12)16-4-3-9-25-16)10-20-18(23)11-24-15-7-5-14(6-8-15)13(2)22/h3-9H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYKGWBSBSJMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is C19H18N2O3S2. The compound features a phenoxy group, an acetyl moiety, and a thiazole derivative, contributing to its diverse biological properties.

PropertyValue
Molecular Weight366.49 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. Research indicates that it may inhibit key enzymes and proteins associated with inflammation and cancer progression. For example, it has been observed to reduce the expression of cyclooxygenase-2 (COX-2) and protein kinase B (AKT), which are critical in inflammatory responses and tumorigenesis.

Anticancer Activity

A significant aspect of the research surrounding this compound focuses on its anticancer properties. Studies have demonstrated that derivatives similar to 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The evaluation methods include:

  • MTT Assay: Used to assess cell viability.
  • Acridine Orange/Ethidium Bromide Staining: To evaluate apoptosis.

In one study, compounds with similar structures showed significant inhibition of cell proliferation and induction of apoptosis, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Activity : A recent investigation synthesized a series of thiazole derivatives and evaluated their anticancer effects. Among these, compounds structurally related to 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exhibited notable activity against A549 cells, with IC50 values indicating effective dose-response relationships .
  • Mechanistic Insights : Another study explored the mechanism through which these compounds induce apoptosis in cancer cells. The activation of caspase pathways was identified as a critical mechanism, suggesting that these compounds can effectively trigger programmed cell death in malignant cells .

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